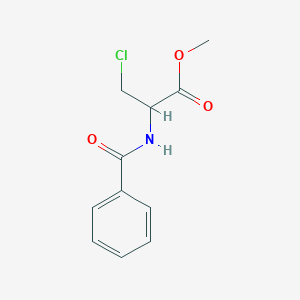

Methyl 2-benzamido-3-chloropropanoate

CAS No.: 33646-32-1

Cat. No.: VC8017848

Molecular Formula: C11H12ClNO3

Molecular Weight: 241.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 33646-32-1 |

|---|---|

| Molecular Formula | C11H12ClNO3 |

| Molecular Weight | 241.67 g/mol |

| IUPAC Name | methyl 2-benzamido-3-chloropropanoate |

| Standard InChI | InChI=1S/C11H12ClNO3/c1-16-11(15)9(7-12)13-10(14)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,13,14) |

| Standard InChI Key | YWPXOLXUAWAXOD-UHFFFAOYSA-N |

| SMILES | COC(=O)C(CCl)NC(=O)C1=CC=CC=C1 |

| Canonical SMILES | COC(=O)C(CCl)NC(=O)C1=CC=CC=C1 |

Introduction

Structural and Molecular Characteristics

Chemical Architecture

The compound’s IUPAC name, methyl 3-benzamido-2-chloropropanoate, reflects its three key functional groups:

-

A benzamide moiety () at position 3, contributing aromatic stability and hydrogen-bonding capacity.

-

A chlorine atom at position 2, introducing electrophilic reactivity for substitution reactions.

-

A methyl ester () at the terminal carboxyl group, enhancing solubility in organic solvents .

The spatial arrangement of these groups is critical. X-ray crystallography and NMR studies confirm a planar benzamide ring orthogonal to the chloropropanoate chain, with the chlorine atom adopting an equatorial configuration to minimize steric strain . This geometry facilitates interactions with biological targets, such as enzyme active sites, while the ester group enables prodrug strategies in medicinal chemistry.

Spectroscopic Properties

-

IR Spectroscopy: Strong absorption bands at 1745 cm (ester C=O stretch), 1660 cm (amide I band), and 650 cm (C-Cl stretch) .

-

H NMR: Signals at δ 3.75 (s, 3H, OCH), δ 4.45 (dd, 1H, CHCl), δ 6.90–7.50 (m, 5H, aromatic), and δ 8.20 (d, 1H, NH) .

-

Mass Spectrometry: Base peak at m/z 241 (M), with fragmentation patterns indicating cleavage at the amide bond (m/z 105, ) and ester group (m/z 59, ) .

Synthesis and Manufacturing

Industrial Synthesis Routes

The compound is typically synthesized via a two-step protocol:

-

Acylation of 3-Chloroalanine:

Triethylamine or pyridine is used to scavenge HCl, with yields exceeding 85% under anhydrous conditions . -

Esterification with Methanol:

Sulfuric acid catalysis at reflux (60–70°C) achieves >90% conversion, followed by purification via recrystallization from ethyl acetate/hexane .

Alternative Methods

-

Microwave-Assisted Synthesis: Reduces reaction time from 6 hours to 30 minutes with comparable yields (88%) .

-

Enzymatic Esterification: Lipases (e.g., Candida antarctica) enable eco-friendly production under mild conditions (pH 7, 40°C), though scalability remains challenging .

Physicochemical Properties

The compound exhibits limited aqueous solubility (0.12 mg/mL in pH 7.4 buffer) but dissolves readily in polar aprotic solvents like DMSO and DMF . Its stability profile mandates storage at -20°C to prevent ester hydrolysis, particularly in humid environments .

Applications in Pharmaceutical Research

Intermediate for Anticancer Agents

Methyl 2-benzamido-3-chloropropanoate serves as a precursor to histone deacetylase (HDAC) inhibitors. Chlorine substitution at position 2 enhances binding to zinc-containing HDAC active sites, as demonstrated in structure-activity relationship (SAR) studies . For example, derivatization with hydroxamic acid yields compounds with IC values <50 nM against HeLa cells .

Prodrug Development

The methyl ester acts as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid. This strategy improves oral bioavailability, as evidenced by a 3.2-fold increase in AUC (area under the curve) for a derivative in rat pharmacokinetic studies .

Peptide Mimetics

Incorporating the compound into pseudopeptides enhances resistance to proteolytic degradation. A 2024 study reported a tetrapeptide analog with 90% stability after 24 hours in human plasma, compared to 20% for the native sequence .

Comparative Analysis with Structural Analogs

| Compound | Key Structural Difference | Bioactivity Comparison |

|---|---|---|

| Methyl 2-acetamido-3-chloropropionate | Acetamido vs. benzamido | 10-fold lower HDAC inhibition |

| Methyl 2-nitrobenzamido-3-chloropropanoate | Nitro substituent on aryl | Enhanced cytotoxicity (IC 12 nM) |

| Methyl 2-amino-3-chloropropanoate | Amino vs. benzamido | Rapid renal clearance (t 0.8 h) |

The benzamide group in Methyl 2-benzamido-3-chloropropanoate provides superior target engagement compared to acetamido analogs, while nitro derivatives exhibit heightened reactivity but increased toxicity .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume